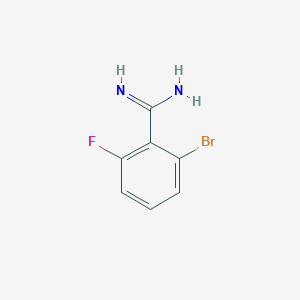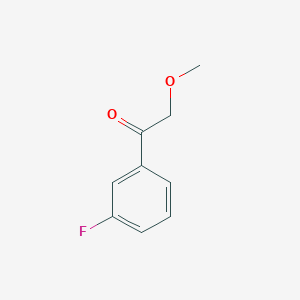
1-(3-Fluorophenyl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorofenil)-2-metoxietanona es un compuesto orgánico caracterizado por la presencia de un átomo de flúor unido a un anillo fenilo y un grupo metoxi unido a una estructura de etanona
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 1-(3-Fluorofenil)-2-metoxietanona puede sintetizarse a través de varios métodos. Un enfoque común involucra la reacción de 3-fluorobenzaldehído con metanol en presencia de un catalizador para formar 3-fluorobencil alcohol. Este intermedio se oxida luego a 3-fluorobenzaldehído, que sufre una reacción de acilación de Friedel-Crafts con cloruro de acetilo para producir 1-(3-fluorofenil)-2-metoxietanona.
Métodos de Producción Industrial: La producción industrial de 1-(3-fluorofenil)-2-metoxietanona generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo y técnicas avanzadas de purificación para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(3-Fluorofenil)-2-metoxietanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El átomo de flúor en el anillo fenilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales Productos:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes.
Sustitución: Varios derivados fenólicos sustituidos.
Aplicaciones Científicas De Investigación
1-(3-Fluorofenil)-2-metoxietanona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en el estudio de interacciones enzimáticas y vías metabólicas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-fluorofenil)-2-metoxietanona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El átomo de flúor mejora la capacidad del compuesto para penetrar las membranas biológicas, lo que le permite alcanzar sus sitios diana de manera más eficaz. El grupo metoxi puede participar en enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad general del compuesto.
Compuestos Similares:
1-(3-Fluorofenil)-2-metoxietanol: Estructura similar pero con un grupo alcohol en lugar de una cetona.
1-(3-Fluorofenil)-2-metoxipropano: Estructura similar pero con una cadena de propano en lugar de una etanona.
Unicidad: 1-(3-Fluorofenil)-2-metoxietanona es única debido a la presencia tanto de un átomo de flúor como de un grupo metoxi, que confieren propiedades químicas y biológicas distintas. La combinación de estos grupos funcionales permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Comparación Con Compuestos Similares
1-(3-Fluorophenyl)-2-methoxyethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Fluorophenyl)-2-methoxypropane: Similar structure but with a propane chain instead of an ethanone.
Uniqueness: 1-(3-Fluorophenyl)-2-methoxyethanone is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H9FO2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-methoxyethanone |
InChI |
InChI=1S/C9H9FO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |
Clave InChI |
VFCDNAHOSXYCBH-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



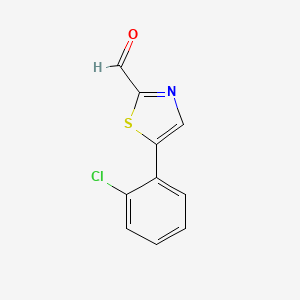
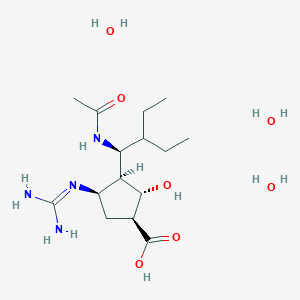
![tert-butyl (4R)-4-[(1E)-3-bromoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12442659.png)
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)


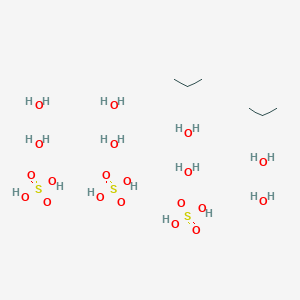
![sodium (2S,5R,6R)-6-[(2S)-2-(4-ethyl-2,3-dioxopiperazine-1-carbonylamino)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12442713.png)
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)
